Hafnium oxide

Catalog No.
S1553724
CAS No.
12055-23-1
M.F
HfO2
M. Wt
210.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium oxide

CAS Number

12055-23-1

Product Name

Hafnium oxide

IUPAC Name

dioxohafnium

Molecular Formula

HfO2

Molecular Weight

210.5 g/mol

InChI

InChI=1S/Hf.2O

InChI Key

CJNBYAVZURUTKZ-UHFFFAOYSA-N

SMILES

O=[Hf]=O

Canonical SMILES

O=[Hf]=O

Hafnium oxide is a colorless, odorless, and thermally stable inorganic compound []. It is the most common and stable oxide of the element hafnium (Hf). Hafnium itself is a rare earth element often found alongside zirconium (Zr). Due to their chemical similarity, hafnium oxide shares many properties with zirconium dioxide (ZrO2) []. However, hafnium oxide possesses a higher melting point and dielectric constant, making it a valuable material for specific applications [, ].


Molecular Structure Analysis

Hafnium oxide crystallizes in the monoclinic or tetragonal crystal structures, depending on the processing conditions []. Both structures feature a three-dimensional network of hafnium (Hf⁴⁺) cations coordinated with six oxide (O²⁻) anions in a distorted octahedral geometry []. This octahedral coordination creates a high packing density, contributing to the material's excellent chemical stability and high melting point [].


Chemical Reactions Analysis

Synthesis

Hafnium oxide can be synthesized through various methods, including:

  • High-temperature oxidation

    Hf metal powder is directly oxidized in air at high temperatures (above 500°C) [].

    • Balanced chemical equation: 2Hf(s) + O₂(g) → 2HfO₂(s) []
  • Chemical vapor deposition (CVD)

    Precursor molecules containing hafnium and oxygen are decomposed at high temperatures to form a thin film of hafnium oxide on a substrate [].

  • Hydrolysis of hafnium salts

    Hafnium chloride (HfCl₄) or other hafnium salts react with water to form hafnium oxide nanoparticles [].

These are just a few examples, and the chosen method depends on the desired properties and application of the hafnium oxide.

Decomposition

Hafnium oxide is a very stable compound and does not readily decompose under normal conditions. However, at extremely high temperatures (above 3000°C), it can decompose to form hafnium metal and oxygen gas [].

Other Relevant Reactions

Hafnium oxide exhibits limited reactivity due to its high chemical stability. However, it reacts with strong acids like concentrated sulfuric acid (H₂SO₄) and strong bases to form hafnium salts []. Additionally, it can be slowly dissolved in hydrofluoric acid (HF) to form fluorohafnate anions [].


Physical And Chemical Properties Analysis

  • Formula: HfO₂ []
  • Molar mass: 210.49 g/mol []
  • Melting point: 2758°C []
  • Boiling point: 5400°C []
  • Density: 9.68 g/cm³ []
  • Solubility: Insoluble in water, slightly soluble in some acids and bases []
  • Dielectric constant: 4-6 (depending on processing method) []
  • Band gap: 5.3~5.7 eV []

Mechanism of Action (Not Applicable)

Hafnium oxide is generally considered a low-hazard material []. However, as with any fine powder, inhalation can cause irritation to the respiratory system. Additionally, contact with eyes may cause irritation. Proper safety protocols for handling fine powders should be followed when working with hafnium oxide [].

  • High dielectric constant: This property allows HfO2 to store more electrical charge than other materials, making it a valuable candidate for gate oxide materials in advanced transistors .
  • Thermal and chemical stability: HfO2 exhibits exceptional resistance to high temperatures and harsh chemical environments, making it suitable for harsh operating conditions .
  • Biocompatibility: HfO2 demonstrates good biocompatibility, reducing the risk of rejection when used in biomedical applications .
  • High bandgap: This property allows HfO2 to efficiently absorb high-energy radiation, making it useful in applications like radiation shielding and photocatalysis .

Here are some specific areas of scientific research utilizing hafnium oxide:

Electronics and Microelectronics

  • Gate oxide material in transistors: As mentioned earlier, HfO2's high dielectric constant makes it a promising candidate to replace traditional silicon dioxide in transistors, potentially leading to faster and more efficient devices .
  • Memories: Research is ongoing to explore the use of HfO2 in resistive random-access memory (RRAM) due to its ability to switch between different resistance states .

Energy

  • Solid-state electrolytes: HfO2 is being investigated for its potential use as a solid-state electrolyte in next-generation batteries due to its good ionic conductivity and stability .
  • Fuel cells: HfO2-based materials are being explored as electrolytes or electrode materials in fuel cells due to their high conductivity and resistance to degradation .

Biomedicine

  • Cancer theranostics: HfO2 nanoparticles are being studied for their potential use in combined cancer therapy and diagnosis (theranostics) due to their ability to absorb X-rays and generate heat for tumor destruction while also offering imaging capabilities .
  • Drug delivery: HfO2 nanoparticles are being explored as drug delivery vehicles due to their ability to be loaded with therapeutic agents and targeted to specific cells or tissues .

Physical Description

DryPowde

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 290 of 297 companies (only ~ 2.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

37230-85-6
12055-23-1

Wikipedia

Hafnium(IV) oxide

General Manufacturing Information

All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Primary metal manufacturing
Hafnium oxide (HfO2): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types